(R)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the azetidine ring.
Scientific Research Applications
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid: The enantiomer of the compound, differing in its stereochemistry.
N-Boc-Azetidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of the amino group.
N-Boc-Azetidine-2-carboxylic acid: Another related compound with the carboxylic acid group at a different position on the azetidine ring.
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the azetidine ring and the Boc-protected amino group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
RLVGYLYSDLDRAZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
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